molecular formula C10H10O3 B12353862 (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12353862
M. Wt: 178.18 g/mol
InChI Key: LDZRHXKNIDKRBY-BDAKNGLRSA-N
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Description

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxyphenyl group Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and cyclopropane derivatives.

    Cyclopropanation: The key step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.

    Hydroxylation: Introduction of the hydroxy group can be achieved through hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, catalytic processes, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Strained Ring Systems: Provides insights into the reactivity and stability of cyclopropane rings.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Activity: Investigation of its effects on biological systems, including potential therapeutic applications.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

    Pharmacological Studies: Study of its pharmacokinetics and pharmacodynamics.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Chemical Manufacturing: Use as a building block in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can interact with active sites, leading to inhibition or activation of biological pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic Acid: Lacks the hydroxyphenyl group, leading to different reactivity and applications.

    Phenylacetic Acid: Lacks the cyclopropane ring, resulting in different chemical properties.

    Hydroxyphenylacetic Acid: Similar functional groups but different overall structure.

Uniqueness

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of a strained cyclopropane ring and a hydroxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1S,2S)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m1/s1

InChI Key

LDZRHXKNIDKRBY-BDAKNGLRSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)O

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O

Origin of Product

United States

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